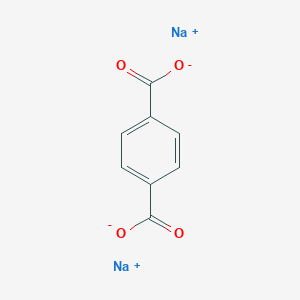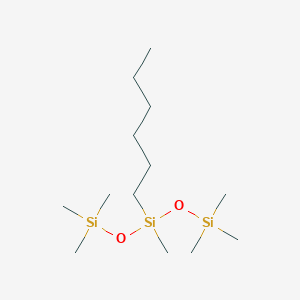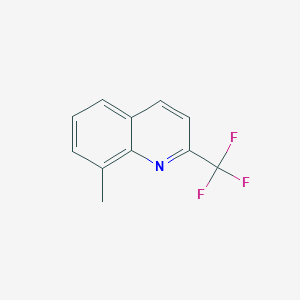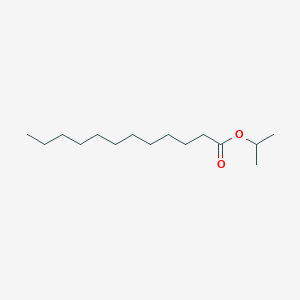
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Vue d'ensemble
Description
17-trifluorométhylphényl-13,14-dihydro trinor Prostaglandine F1.alpha. est un analogue synthétique de la prostaglandine F1.alpha., une prostaglandine naturelle. Ce composé se caractérise par la présence d’un groupe trifluorométhyle lié au cycle phényle et par l’hydrogénation de la double liaison en 13,14. Il est principalement connu pour ses propriétés hypotensives oculaires, ce qui en fait un agent thérapeutique potentiel pour le traitement du glaucome .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 17-trifluorométhylphényl-13,14-dihydro trinor Prostaglandine F1.alpha. implique plusieurs étapes clés :
Matière de Départ : La synthèse commence avec un précurseur de prostaglandine approprié.
Hydrogénation : La double liaison en 13,14 est hydrogénée pour former le dérivé dihydro.
Trifluorométhylation : Le groupe trifluorométhyle est introduit sur le cycle phényle à l’aide d’un agent trifluorométhylant dans des conditions contrôlées.
Purification : Le produit final est purifié par des techniques chromatographiques pour atteindre une pureté élevée.
Méthodes de Production Industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en Masse : De grandes quantités de matières de départ sont soumises à l’hydrogénation et à la trifluorométhylation.
Optimisation : Les conditions de réaction sont optimisées pour un rendement et une pureté maximum.
Contrôle de la Qualité : Le produit final est soumis à des contrôles de qualité rigoureux pour garantir sa cohérence et sa sécurité.
Analyse Des Réactions Chimiques
Types de Réactions
La 17-trifluorométhylphényl-13,14-dihydro trinor Prostaglandine F1.alpha. subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit davantage pour modifier ses groupes fonctionnels.
Substitution : Le groupe trifluorométhyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et Conditions Communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs et des solvants spécifiques pour faciliter le processus.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés avec des groupes fonctionnels modifiés, qui peuvent être explorés plus en profondeur pour différentes applications .
4. Applications de la Recherche Scientifique
La 17-trifluorométhylphényl-13,14-dihydro trinor Prostaglandine F1.alpha. a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé de référence dans l’étude des analogues de prostaglandine et de leurs propriétés chimiques.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Ses propriétés hypotensives oculaires en font un candidat pour le traitement du glaucome et d’autres affections oculaires.
Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et d’agents thérapeutiques.
Applications De Recherche Scientifique
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Its ocular hypotensive properties make it a candidate for the treatment of glaucoma and other eye-related conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Le mécanisme d’action de la 17-trifluorométhylphényl-13,14-dihydro trinor Prostaglandine F1.alpha. implique son interaction avec les récepteurs des prostaglandines, en particulier le récepteur FP. Cette interaction déclenche une série d’événements de signalisation intracellulaires qui entraînent une réduction de la pression intraoculaire. La structure unique du composé lui permet de se lier efficacement au récepteur, imitant l’action des prostaglandines naturelles .
Comparaison Avec Des Composés Similaires
Composés Similaires
17-trifluorométhylphényl-13,14-dihydro trinor Prostaglandine F2.alpha. : Structure similaire, mais avec des propriétés de liaison au récepteur différentes.
Travoprost : Contient un cycle trifluorométhyl-phénoxy et est utilisé pour le traitement du glaucome.
Latanoprost : Un autre analogue de la prostaglandine utilisé pour réduire la pression intraoculaire.
Unicité
La 17-trifluorométhylphényl-13,14-dihydro trinor Prostaglandine F1.alpha. est unique en raison de son groupe trifluorométhyle spécifique et de sa double liaison en 13,14 hydrogénée, qui contribuent à son profil pharmacologique distinct et à ses effets secondaires réduits par rapport aux autres analogues de la prostaglandine .
Propriétés
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-AHJNKEMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)




